molecular formula C16H26O2 B14368838 1-(Benzyloxy)-2-methyloctan-2-OL CAS No. 92527-65-6

1-(Benzyloxy)-2-methyloctan-2-OL

Cat. No.: B14368838
CAS No.: 92527-65-6
M. Wt: 250.38 g/mol
InChI Key: NDZWTLIGWQYGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2-methyloctan-2-OL is an organic compound characterized by a benzyloxy group attached to a methyloctanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methyloctan-2-OL typically involves the protection of hydroxyl groups followed by alkylation reactions. One common method includes the benzylation of 2-methyloctanol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-methyloctan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: 2-methyloctanol

    Substitution: Various benzyloxy derivatives

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methyloctan-2-OL involves its interaction with molecular targets through its benzyloxy and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-methyloctan-2-OL is unique due to its specific combination of a benzyloxy group and a methyloctanol backbone. This structure provides distinct reactivity and potential applications compared to other benzyloxy derivatives. Its versatility in undergoing various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

92527-65-6

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-methyl-1-phenylmethoxyoctan-2-ol

InChI

InChI=1S/C16H26O2/c1-3-4-5-9-12-16(2,17)14-18-13-15-10-7-6-8-11-15/h6-8,10-11,17H,3-5,9,12-14H2,1-2H3

InChI Key

NDZWTLIGWQYGER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(COCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.